molecular formula C22H23NO3 B13039483 Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13039483
M. Wt: 349.4 g/mol
InChI Key: DICTVTBESHTTEL-JOCHJYFZSA-N
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Description

Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene core fused with a piperidine ring. The spiro junction at position 2 of the naphthalene and position 3' of the piperidine creates a rigid bicyclic framework. Key functional groups include:

  • A methyl ester at position 4.
  • A phenyl substituent at position 1' of the piperidine.
  • A ketone at position 2' of the piperidine.

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl (6S)-2'-oxo-1'-phenylspiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C22H23NO3/c1-26-20(24)17-8-9-18-15-22(12-10-16(18)14-17)11-5-13-23(21(22)25)19-6-3-2-4-7-19/h2-4,6-9,14H,5,10-13,15H2,1H3/t22-/m1/s1

InChI Key

DICTVTBESHTTEL-JOCHJYFZSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCN(C3=O)C4=CC=CC=C4)CC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction. The process often starts with the preparation of a naphthalene derivative, followed by the introduction of a piperidine moiety through nucleophilic substitution reactions. The final step usually involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The spirocyclic core participates in 1,3-dipolar cycloadditions with azomethine ylides, forming highly substituted spiropyrrolidines. These reactions proceed with full regio- and stereoselectivity under mild conditions (room temperature, no catalyst):

Reaction ComponentDetails
Reactants Azomethine ylides (generated in situ from amino acids or imines)
Conditions Room temperature, polar aprotic solvents (e.g., DMF, THF)
Products syn-endo cycloadducts with retained spiro configuration
Key Observation Single-crystal X-ray analysis confirms stereochemistry

Bromination and Oxidation

The dihydropyrrolidine moiety undergoes selective bromination and subsequent oxidation:

StepConditionsOutcome
Bromination N-bromosuccinimide (NBS), CCl₄Forms 3,4-dihydro-2H-pyrrole derivatives via dehydrobromination
Oxidation DMSO-HCl systemConverts thiolate intermediates to spiro[4.5]trienones

Fluorescent properties emerge in oxidized derivatives due to extended π-conjugation .

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis and subsequent derivatization:

ReactionReagents/ConditionsProducts
Ester Hydrolysis LiOH/H₂O, THF, refluxCarboxylic acid derivative (bioactive intermediate)
Amidation EDCl, HOBt, aminesAmide analogs with enhanced solubility

Substituent-Dependent Rearrangements

Electrophilic cyclization pathways vary significantly with substituents:

Para-SubstituentPathwayMajor Product
Electron-donating (e.g., OMe)Spirolization3-methylthiospiro[4.5]trienones
Electron-withdrawing (e.g., F)Defluorination3-methylthioquinolin-2-ones

Mechanistic studies suggest spiro-cation intermediates (G ) are stabilized by electron-deficient aryl groups, directing reaction outcomes .

Nucleophilic Additions

The ketone group at the 2'-position reacts with nucleophiles:

NucleophileConditionsProduct
Grignard reagentsDry THF, 0°C → RTTertiary alcohol derivatives
HydrazineEthanol, refluxHydrazones (precursors for heterocycles)

Catalytic Hydrogenation

Selective reduction of the dihydronaphthalene ring:

CatalystConditionsOutcome
Pd/C, H₂ (1 atm)Ethanol, RTFully saturated spirocyclic framework

Critical Mechanistic Insights

  • Stereoelectronic Effects : The spiro junction imposes torsional strain, favoring endo transition states in cycloadditions .

  • Solvent Role : DMSO acts as both solvent and sulfur donor in oxidation reactions, enabling unique mechanistic pathways .

  • Fluorescence Modulation : Bromination at the 5'-position enhances quantum yield by 40% in polar solvents .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental data emphasize the need for precise control over reaction conditions to exploit its stereochemical complexity fully.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with spiro structures often exhibit significant biological activities. Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate has been evaluated for its potential as an analgesic and anti-inflammatory agent. In vitro and in vivo studies have shown promising results:

  • Analgesic Activity : In animal models, the compound demonstrated a reduction in pain response comparable to standard analgesics.
  • Anti-inflammatory Effects : The compound exhibited a significant decrease in inflammatory markers in treated subjects.

Case Studies

Several studies have documented the effects of this compound:

  • Study 1 : A research team investigated the analgesic properties of the compound using a formalin-induced pain model. Results indicated a notable decrease in pain scores at various dosages compared to control groups.
  • Study 2 : Another study focused on the anti-inflammatory effects in a carrageenan-induced paw edema model, where the compound significantly reduced swelling compared to untreated controls.

Therapeutic Applications

Given its pharmacological profile, this compound shows potential for development into therapeutic agents for conditions such as:

  • Chronic Pain Management : Due to its analgesic properties.
  • Inflammatory Disorders : Its ability to reduce inflammation could be beneficial for diseases like arthritis.

Mechanism of Action

The mechanism of action of Methyl (S)-2’-oxo-1’-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Spirocyclic Piperidine Derivatives
Compound Name Core Structure Substituents Functional Groups Reference
Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate Naphthalene + piperidine Phenyl (C1'), methyl ester (C6) Ketone (C2'), ester Target
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Tetrahydropyridine Tosyl (C1), thiophene (C5) Ketone (C6), ester
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Naphthyridine Ethyl ester (C6) Ketone (C2)
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Indoline + pyrazolopyridine Diphenyl (C1', C5'), carboxylic acid (C6') Ketone (C2')
2-Methyl-2-propanyl 6-methyl-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate Benzoxazine + piperidine Methyl (C6), tert-butyl ester (C1') Ketone (C4)

Key Observations :

  • Core Diversity : The target compound’s naphthalene-piperidine core contrasts with indoline-pyrazolopyridine () or benzoxazine-piperidine () systems.
  • Substituent Effects : The phenyl group at C1' in the target compound may enhance lipophilicity compared to tosyl () or tert-butyl ester () groups.

Biological Activity

Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate, with CAS number 2028324-99-2 and molecular formula C22H23NO3C_{22}H_{23}NO_3, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activities, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spiro structure that integrates a naphthalene ring with a piperidine moiety. This configuration is crucial for its biological activity as it influences the compound's interaction with various molecular targets. The molecular weight of this compound is approximately 349.4 g/mol .

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties, particularly by binding to active sites of specific enzymes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .

2. Anticancer Activity

The compound has shown promise in anticancer research. Studies have identified its potential to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated IC50 values indicating effective cytotoxicity against cancer cells .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially inhibit acetylcholinesterase (AChE) activity, which is a target for Alzheimer's disease treatment. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindings
Anticancer ActivityInduced apoptosis in HCT116 and A549 cell lines with IC50 values < 10 µg/mL .
Neuroprotective EffectsInhibited AChE activity in vitro, suggesting potential for Alzheimer's treatment .
Enzyme InteractionShowed binding affinity to key enzymes involved in cancer metabolism .

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